N-[2-(1,3-benzodioxol-5-yl)-3-hydroxy-4-oxochromen-6-yl]acetamide
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Overview
Description
N-[2-(1,3-benzodioxol-5-yl)-3-hydroxy-4-oxochromen-6-yl]acetamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a benzodioxole moiety, a hydroxy group, an acetamido group, and a benzopyranone core. These functional groups contribute to its diverse chemical reactivity and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1,3-benzodioxol-5-yl)-3-hydroxy-4-oxochromen-6-yl]acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzodioxole Moiety: The benzodioxole group can be introduced through a copper-catalyzed coupling reaction, followed by bromination using N-bromosuccinimide (NBS).
Construction of the Benzopyranone Core: The benzopyranone core is synthesized via a Pd-catalyzed C-N cross-coupling reaction.
Introduction of the Hydroxy and Acetamido Groups: The hydroxy group is typically introduced through hydroxylation reactions, while the acetamido group can be added via acylation reactions using acetic anhydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1,3-benzodioxol-5-yl)-3-hydroxy-4-oxochromen-6-yl]acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can undergo reduction reactions to convert the carbonyl groups to alcohols.
Substitution: The acetamido group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic reagents like amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the carbonyl groups may produce alcohols.
Scientific Research Applications
N-[2-(1,3-benzodioxol-5-yl)-3-hydroxy-4-oxochromen-6-yl]acetamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N-[2-(1,3-benzodioxol-5-yl)-3-hydroxy-4-oxochromen-6-yl]acetamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity . Additionally, the compound can induce apoptosis in cancer cells by disrupting cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-(benzo[d][1,3]dioxol-5-yl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine
- 1-((benzo[d][1,3]dioxol-5-yl)methyl)-2-((benzo[d][1,3]dioxol-6-yl)methyl)diselane
- 2-(benzo[d][1,3]dioxol-5-yl)-N-(4-chloro-2,5-dimethoxyphenyl)acetamide
Uniqueness
What sets N-[2-(1,3-benzodioxol-5-yl)-3-hydroxy-4-oxochromen-6-yl]acetamide apart from similar compounds is its unique combination of functional groups, which confer distinct chemical reactivity and biological activities. The presence of both the benzodioxole and benzopyranone moieties, along with the hydroxy and acetamido groups, makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C18H13NO6 |
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Molecular Weight |
339.3 g/mol |
IUPAC Name |
N-[2-(1,3-benzodioxol-5-yl)-3-hydroxy-4-oxochromen-6-yl]acetamide |
InChI |
InChI=1S/C18H13NO6/c1-9(20)19-11-3-5-13-12(7-11)16(21)17(22)18(25-13)10-2-4-14-15(6-10)24-8-23-14/h2-7,22H,8H2,1H3,(H,19,20) |
InChI Key |
RNZONZNFZRDUMB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)OC(=C(C2=O)O)C3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
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